2-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
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Description
2-Chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide, also known as COTB, is a highly versatile compound with a wide range of scientific applications. COTB is a derivative of benzamide, which is an organic compound with a single benzene ring attached to an amide group. This compound has been widely studied due to its unique properties, such as its ability to act as a pro-drug for a range of drugs and its potential applications in the field of biochemistry and physiology.
Scientific Research Applications
Synthesis and Anticancer Activity
A key area of research focuses on the synthesis of thiadiazole derivatives and their evaluation for anticancer activity. For instance, the design, synthesis, and anticancer evaluation of benzamide derivatives containing thiadiazole moieties have been reported. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, indicating their potential as anticancer agents (Ravinaik et al., 2021).
Insecticidal Activity
Thiadiazole derivatives have also been synthesized for insecticidal activity evaluation. A study demonstrated the efficient synthesis of a thiadiazole benzamide compound and its evaluation against the cotton leaf worm, showing promising insecticidal activity. This highlights the potential of thiadiazole derivatives in agricultural applications (Mohamed et al., 2020).
Antimicrobial and Anticonvulsant Agents
Research into benzoxazepine and benzothiazepine derivatives, including thiadiazole units, for their antimicrobial and anticonvulsant properties, has yielded compounds with significant activity, suggesting their use in developing new therapeutic agents (Kaur et al., 2012).
Nematicidal Activity
Novel oxadiazole derivatives containing thiadiazole amide groups have been synthesized and tested for their nematicidal activities. Some compounds exhibited good activity against Bursaphelenchus xylophilus, a nematode pest, indicating their potential as nematicides (Liu et al., 2022).
Synthesis Methods
The preparation of thiadiazole derivatives through oxidative dimerization of thioamides presents a convenient synthetic route. This method enables the synthesis of disubstituted thiadiazoles in high yields, offering a versatile approach for the generation of thiadiazole-based compounds for various research applications (Takikawa et al., 1985).
properties
IUPAC Name |
2-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S/c1-7(17)6-10-14-12(19-16-10)15-11(18)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQJKMJXZYDALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24827624 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide |
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